molecular formula C16H11Cl2NO B13153758 2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone

2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone

Cat. No.: B13153758
M. Wt: 304.2 g/mol
InChI Key: OTMCNKZPFDYQRC-UHFFFAOYSA-N
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Description

2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound is characterized by the presence of a chloro-substituted indole ring and a chloro-substituted phenyl ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. One common approach involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core. The chloro substituents can be introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its role in drug development and as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro substituents can enhance the compound’s binding affinity and selectivity towards its targets. This compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone is unique due to the presence of both chloro-substituted indole and phenyl rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone

InChI

InChI=1S/C16H11Cl2NO/c17-9-14(20)15-11-6-2-4-8-13(11)19-16(15)10-5-1-3-7-12(10)18/h1-8,19H,9H2

InChI Key

OTMCNKZPFDYQRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=C3Cl)C(=O)CCl

Origin of Product

United States

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